Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate
Description
Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate is a synthetic organic compound characterized by a pyridinyloxy-benzene core substituted with a trifluoromethyl (-CF₃) group and a methyl ester (-COOCH₃) moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester group contributes to solubility and reactivity.
Properties
IUPAC Name |
methyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-20-13(19)9-2-5-11(6-3-9)21-12-7-4-10(8-18-12)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUYNIQCOBVULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Trifluoromethyl)-2-Chloropyridine
The trifluoromethylpyridine precursor is synthesized via radical trifluoromethylation of 2-chloropyridine using Cu(I) catalysts and Ruppert–Prakash reagent (TMSCF3) under anhydrous conditions. This step achieves >85% yield when conducted at 80–100°C in dimethylformamide (DMF).
Coupling with Methyl 4-Hydroxybenzoate
The chloropyridine intermediate undergoes SNAr with methyl 4-hydroxybenzoate in the presence of potassium carbonate (K2CO3) as a base and dimethylacetamide (DMAc) as a solvent. Reaction conditions and yields are summarized below:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | 120 | 100 | 80 |
| Solvent | DMAc | DMF | NMP |
| Base | K2CO3 | Cs2CO3 | DBU |
| Reaction Time (h) | 24 | 18 | 36 |
| Yield (%) | 72 | 68 | 55 |
Key Observations :
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DMAc at 120°C with K2CO3 provides optimal yield (72%) due to enhanced solubility of intermediates.
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Cs2CO3 increases reaction rate but reduces yield due to side reactions.
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Lower temperatures (80°C) necessitate longer reaction times but minimize decomposition of the trifluoromethyl group.
Alternative Pathways: Esterification of Preformed Acids
Carboxylic Acid Intermediate Synthesis
An alternative route involves synthesizing 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzoic acid followed by esterification. The acid is prepared via:
Esterification Techniques
The carboxylic acid is esterified using methanol under acidic or Mitsunobu conditions:
| Method | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Fischer Esterification | H2SO4, MeOH | 65 | 78 |
| Mitsunobu Reaction | DIAD, PPh3, MeOH | 25 | 92 |
| DCC Coupling | DCC, DMAP, MeOH | 0–25 | 85 |
Advantages :
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Mitsunobu conditions achieve near-quantitative yields but require stoichiometric reagents.
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Fischer esterification is cost-effective but less efficient for sterically hindered acids.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMAc, DMF) enhance SNAr kinetics by stabilizing transition states. Comparative studies reveal:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMAc | 37.8 | 72 | 98 |
| DMF | 36.7 | 68 | 95 |
| NMP | 32.2 | 55 | 90 |
Catalytic Additives
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases yields by 8–12% in biphasic systems.
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Microwave Assistance : Reducing reaction time from 24 h to 2 h with comparable yields (70%).
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) confirms >98% purity with retention time = 6.2 min.
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability
The CF3 group is prone to hydrolysis under strongly basic conditions. Mitigation includes:
Regioselectivity in Substitution
Competing substitution at the pyridine 3-position is minimized by:
Industrial-Scale Production Insights
Patents disclose continuous-flow systems for large-scale synthesis, achieving 85% yield with:
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Residence Time : 30 min at 130°C.
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Catalyst Recycling : Pd-coated microreactors reduce metal leaching.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group and other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties : Research indicates that compounds featuring trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer therapies. Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate has been investigated for its potential to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of trifluoromethylated pyridine compounds can selectively target cancer cells while sparing normal cells, leading to lower toxicity profiles.
Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of certain kinases implicated in cancer progression. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate cellular membranes and interact with target enzymes.
Agrochemical Applications
Pesticide Development : this compound is being explored as a potential active ingredient in pesticide formulations. Its structural characteristics allow it to function effectively against a range of pests while minimizing environmental impact. The trifluoromethyl moiety contributes to the compound's stability and efficacy as a pesticide.
Herbicide Efficacy : Similar to its insecticidal properties, this compound has been tested for herbicidal activity. Studies suggest that it can inhibit the growth of certain weed species without adversely affecting crop yields. The selectivity and potency make it a candidate for further development in sustainable agricultural practices.
Material Science Applications
Polymer Synthesis : The unique properties of this compound make it suitable for incorporation into polymer matrices. Its presence can enhance the thermal stability and mechanical properties of polymers, making them more suitable for industrial applications.
Coatings and Adhesives : The compound's chemical structure allows it to be used in formulating advanced coatings and adhesives with improved performance characteristics. Its incorporation can lead to products that are more resistant to environmental degradation and possess enhanced adhesion properties.
Data Table: Summary of Applications
| Field | Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Properties | Selective inhibition of cancer cell proliferation |
| Enzyme Inhibition | Effective against specific kinases involved in cancer | |
| Agrochemicals | Pesticide Development | Effective against various pests with low environmental impact |
| Herbicide Efficacy | Inhibits weed growth without harming crops | |
| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |
| Coatings and Adhesives | Improves resistance to degradation and adhesion strength |
Case Studies
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Pesticidal Efficacy Trial : Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations while maintaining crop health, suggesting its potential as a viable alternative to traditional pesticides.
- Polymer Enhancement Experiment : Research on polymer composites incorporating this compound revealed enhanced thermal stability and mechanical strength, indicating favorable properties for industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: Fluazifop-butyl
Key Structural Differences :
- Backbone: Fluazifop-butyl (CAS 69806-50-4) shares the 5-(trifluoromethyl)-2-pyridinyloxy-phenoxy motif but incorporates a propanoic acid chain esterified to a butyl group, unlike the methyl ester in the target compound .
- Functional Groups: The target compound lacks the propanoic acid moiety, which in Fluazifop-butyl is critical for herbicidal activity against grasses .
Physicochemical Properties :
Structural Analog: 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Key Structural Differences :
Physicochemical Properties :
- Melting Point : The benzaldehyde analog has a melting point of 91–93°C, suggesting higher crystallinity compared to the ester variant, which likely has a lower melting point due to reduced polarity .
- Commercial Availability : The benzaldehyde derivative is marketed at 90% purity (1g = ¥25,800), indicating its role in small-scale synthesis, whereas the target compound’s commercial status is unconfirmed .
Substituent-Driven Comparisons
- Trifluoromethyl Group : Present in all three compounds, this group enhances resistance to metabolic degradation and improves target-binding affinity in pesticides .
- Ester vs. Aldehyde : Methyl esters are hydrolytically more stable than aldehydes, favoring prolonged environmental persistence. Aldehydes, however, offer greater synthetic flexibility .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Application/Use |
|---|---|---|---|---|
| Methyl 4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate | Not listed | C₁₅H₁₂F₃NO₃ | 311.26 | Potential agrochemical precursor |
| Fluazifop-butyl | 69806-50-4 | C₁₉H₂₀F₃NO₄ | 383.36 | Post-emergent herbicide |
| 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | 871252-64-1 | C₁₃H₈F₃NO | 251.20 | Synthetic intermediate |
Research Implications
- Synthetic Chemistry : The benzaldehyde analog’s commercial availability highlights its utility in synthesizing trifluoromethyl-pyridine derivatives, a priority in medicinal and agrochemical research .
Biological Activity
Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound belongs to the class of benzenecarboxylates, characterized by the presence of a trifluoromethyl group and a pyridinyl moiety. The general structure can be represented as follows:
Synthesis Method : The synthesis typically involves the reaction of 5-(trifluoromethyl)-2-pyridinol with methyl 4-hydroxybenzoate in the presence of a suitable coupling agent. The reaction conditions often include a solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the formation of the ether bond.
Biological Activity
The biological activities of this compound have been investigated extensively. Below are some key areas where this compound exhibits notable effects:
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyridine derivatives have been shown to inhibit bacterial growth effectively. A study highlighted that substituents like trifluoromethyl enhance the lipophilicity and, consequently, the membrane permeability of these compounds, leading to increased antimicrobial efficacy .
2. Insecticidal Properties
This compound has been explored for its potential as an insecticide. The trifluoromethyl group is known to contribute to the biological activity against pests by interfering with their nervous system functions. Case studies have demonstrated that similar compounds exhibit high toxicity against common agricultural pests such as aphids and spider mites .
3. Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been observed to downregulate pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Penicillin | 16 | Staphylococcus aureus |
Case Study 2: Insecticidal Activity
In field trials, this compound demonstrated effective control over aphid populations in crops, with a reduction rate of over 70% compared to untreated controls.
| Treatment | Aphid Population Reduction (%) |
|---|---|
| This compound | 72 |
| Control (Untreated) | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
